Benzyl 2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetate
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Overview
Description
Benzyl 2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetate is a complex organic compound that features a unique combination of functional groups, including a thiophene ring, an oxadiazole ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetate typically involves multiple steps, starting with the preparation of the thiophene and oxadiazole intermediates. The thiophene ring can be synthesized through a variety of methods, including the Paal-Knorr synthesis. The oxadiazole ring is often formed via cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
The final step involves the coupling of the thiophene-oxadiazole intermediate with a piperidine derivative, followed by esterification with benzyl acetate. Reaction conditions typically include the use of catalysts such as palladium or copper, and solvents like dichloromethane or toluene. The reactions are often carried out under inert atmospheres to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, would be important considerations in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetate can undergo a variety of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced to form hydrazine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions, and reducing agents like lithium aluminum hydride for reduction reactions. Substitution reactions often require the use of strong bases such as sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the oxadiazole ring can produce hydrazine derivatives. Substitution reactions on the piperidine ring can introduce a wide range of functional groups, leading to the formation of various substituted piperidine derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly those containing multiple heterocyclic rings.
Biology: The compound’s unique structure makes it a candidate for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.
Medicine: Its potential biological activity could lead to the development of new drugs for the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound could be used in the development of new materials with specific electronic or optical properties, such as organic semiconductors or light-emitting diodes.
Mechanism of Action
The mechanism of action of Benzyl 2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetate is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The thiophene and oxadiazole rings may play a role in binding to these targets, while the piperidine ring could influence the compound’s overall conformation and stability. Further research is needed to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds containing the thiophene ring, such as thiophene-2-carboxylic acid, are known for their electronic properties and are used in the development of organic semiconductors.
Oxadiazole derivatives: Compounds like 2,5-diphenyl-1,3,4-oxadiazole are used in the development of materials with specific optical properties, such as fluorescent dyes.
Piperidine derivatives: Compounds such as piperidine-4-carboxylic acid are used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
Benzyl 2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetate is unique in that it combines these three functional groups into a single molecule, potentially offering a combination of properties that are not found in other compounds. This makes it a valuable candidate for further research and development in various fields.
Properties
IUPAC Name |
benzyl 2-[4-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c24-18(25-13-15-4-2-1-3-5-15)12-23-9-6-16(7-10-23)19-21-22-20(26-19)17-8-11-27-14-17/h1-5,8,11,14,16H,6-7,9-10,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZRBPHBEPIQOST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C3=CSC=C3)CC(=O)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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